Cryogenine
Cryogenine
Cryogenine is a quinolizidine alkaloid isolated from the flowering plant Heimia salicifolia and exhibits anti-inflammatory properties. It has a role as an anti-inflammatory agent and a plant metabolite. It is a dimethoxybenzene, a member of phenols, a quinolizidine alkaloid and an enoate ester.
Vertine is a natural product found in Heimia montana, Heimia salicifolia, and other organisms with data available.
Vertine is a natural product found in Heimia montana, Heimia salicifolia, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
10308-13-1
VCID:
VC20970818
InChI:
InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1
SMILES:
COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC
Molecular Formula:
C26H29NO5
Molecular Weight:
435.5 g/mol
Cryogenine
CAS No.: 10308-13-1
Cat. No.: VC20970818
Molecular Formula: C26H29NO5
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cryogenine is a quinolizidine alkaloid isolated from the flowering plant Heimia salicifolia and exhibits anti-inflammatory properties. It has a role as an anti-inflammatory agent and a plant metabolite. It is a dimethoxybenzene, a member of phenols, a quinolizidine alkaloid and an enoate ester. Vertine is a natural product found in Heimia montana, Heimia salicifolia, and other organisms with data available. |
|---|---|
| CAS No. | 10308-13-1 |
| Molecular Formula | C26H29NO5 |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | (1S,13Z,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one |
| Standard InChI | InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1 |
| Standard InChI Key | WCZWUYYJZVBKDZ-VMSBZHFZSA-N |
| Isomeric SMILES | COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC |
| SMILES | COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator